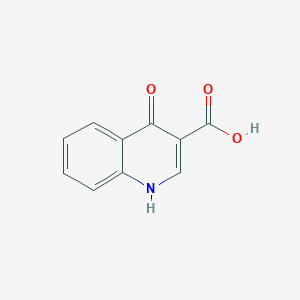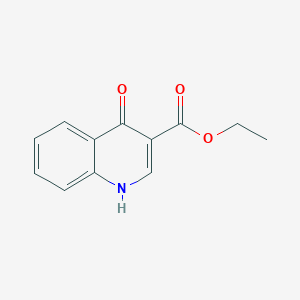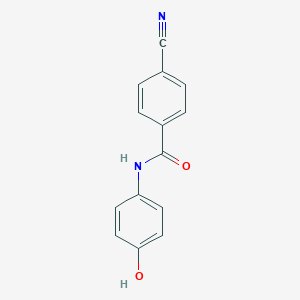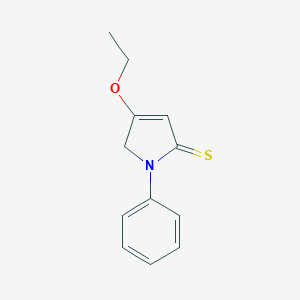
4-ethoxy-1-phenyl-1H-pyrrole-2(5H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-1-phenyl-1H-pyrrole-2(5H)-thione, also known as EPPS, is a heterocyclic organic compound that has gained attention in scientific research due to its unique properties and potential applications. EPPS is a thione derivative of pyrrole, which is a five-membered aromatic ring containing one nitrogen atom. EPPS has a molecular formula of C12H13NOS and a molecular weight of 223.31 g/mol.
Mecanismo De Acción
The exact mechanism of action of 4-ethoxy-1-phenyl-1H-pyrrole-2(5H)-thione is not fully understood, but it is believed to act as a metal chelator, binding to metal ions such as copper and zinc. This metal binding activity may be responsible for 4-ethoxy-1-phenyl-1H-pyrrole-2(5H)-thione' neuroprotective effects, as metal ion dysregulation has been implicated in neurodegenerative diseases.
Efectos Bioquímicos Y Fisiológicos
4-ethoxy-1-phenyl-1H-pyrrole-2(5H)-thione has been shown to have several biochemical and physiological effects. In addition to its metal binding activity, 4-ethoxy-1-phenyl-1H-pyrrole-2(5H)-thione has been shown to increase the solubility of hydrophobic molecules, making it useful for drug delivery applications. 4-ethoxy-1-phenyl-1H-pyrrole-2(5H)-thione has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-ethoxy-1-phenyl-1H-pyrrole-2(5H)-thione in lab experiments is its ability to enhance enzyme activity, making it useful for biochemical assays. 4-ethoxy-1-phenyl-1H-pyrrole-2(5H)-thione is also relatively easy to synthesize, with a moderate yield. However, one limitation of using 4-ethoxy-1-phenyl-1H-pyrrole-2(5H)-thione is its potential to interfere with other metal-dependent reactions in cells, which may complicate experimental results.
Direcciones Futuras
There are several potential future directions for research on 4-ethoxy-1-phenyl-1H-pyrrole-2(5H)-thione. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in animal models and clinical trials. Additionally, 4-ethoxy-1-phenyl-1H-pyrrole-2(5H)-thione' ability to enhance enzyme activity may have applications in drug discovery and development. Further studies are needed to explore these potential applications of 4-ethoxy-1-phenyl-1H-pyrrole-2(5H)-thione.
Métodos De Síntesis
4-ethoxy-1-phenyl-1H-pyrrole-2(5H)-thione can be synthesized through a multi-step process starting with the reaction of ethyl 2-oxoacetate with phenylhydrazine to form 1-phenyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline. This intermediate is then reacted with elemental sulfur and sodium hydroxide to form 4-ethoxy-1-phenyl-1H-pyrrole-2(5H)-thione. The overall yield of this synthesis method is approximately 60%.
Aplicaciones Científicas De Investigación
4-ethoxy-1-phenyl-1H-pyrrole-2(5H)-thione has been studied for its potential applications in various scientific fields, including neuroscience, biochemistry, and pharmacology. 4-ethoxy-1-phenyl-1H-pyrrole-2(5H)-thione has been shown to have neuroprotective properties, as it can prevent neuronal death in models of neurodegenerative diseases such as Alzheimer's and Parkinson's. 4-ethoxy-1-phenyl-1H-pyrrole-2(5H)-thione has also been shown to enhance the activity of enzymes such as β-galactosidase and alkaline phosphatase, making it useful for biochemical assays.
Propiedades
Número CAS |
141694-14-6 |
|---|---|
Nombre del producto |
4-ethoxy-1-phenyl-1H-pyrrole-2(5H)-thione |
Fórmula molecular |
C12H13NOS |
Peso molecular |
219.3 g/mol |
Nombre IUPAC |
3-ethoxy-1-phenyl-2H-pyrrole-5-thione |
InChI |
InChI=1S/C12H13NOS/c1-2-14-11-8-12(15)13(9-11)10-6-4-3-5-7-10/h3-8H,2,9H2,1H3 |
Clave InChI |
WQOHTSAQWWNHAI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=S)N(C1)C2=CC=CC=C2 |
SMILES canónico |
CCOC1=CC(=S)N(C1)C2=CC=CC=C2 |
Sinónimos |
2H-Pyrrole-2-thione,4-ethoxy-1,5-dihydro-1-phenyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



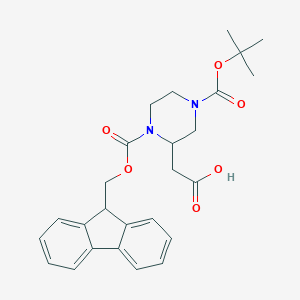


![methyl (2R)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-formamido-3-sulfanylpropanoyl]amino]-4-methylpent-4-enoyl]amino]-3-phenylpropanoyl]amino]-3-sulfanylpropanoate](/img/structure/B122569.png)
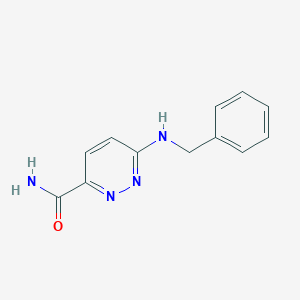

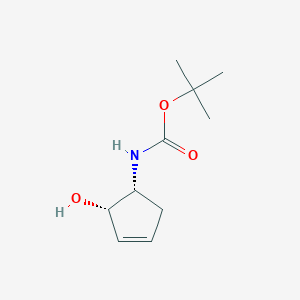
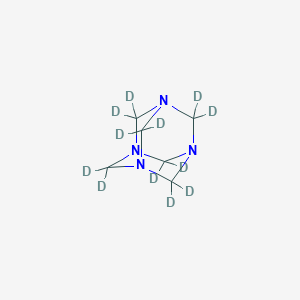
![(2,5-Dioxopyrrolidin-1-yl) 3',6'-diacetyloxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate](/img/structure/B122585.png)

![1-[2-Methyl-1-[[2-[2-[2-(oxidoamino)-2-oxoethyl]heptanoyl]diazinane-3-carbonyl]amino]butyl]-5,6,7,8-tetrahydropyrazolo[1,2-a]pyridazin-4-ium-5-carboxylic acid](/img/structure/B122595.png)
